molecular formula C27H44O B1232814 3-Epivitamin D3/3-epicholecalciferol CAS No. 57651-82-8

3-Epivitamin D3/3-epicholecalciferol

Cat. No. B1232814
CAS RN: 57651-82-8
M. Wt: 384.6 g/mol
InChI Key: QYSXJUFSXHHAJI-YHJXBONMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epivitamin D3, also known as Epicholecalciferol, is a Vitamin D3 analogue . It is a Hedgehog pathway inhibitor with an IC50 of 39.2 μM measured in U87MG cells . It significantly upregulates Cyp24A1 in U87MG, HT-29, and C3H10T1/2 cells .


Synthesis Analysis

3-Epivitamin D3, the 3 alpha epimer of vitamin D3, was synthesized, and its biological activity in the rat was evaluated . It was found to be approximately 4 times less active on a weight basis than vitamin D3 with respect to intestinal calcium transport, bone calcium mobilization, and calcification score as determined by the line-test assay .


Molecular Structure Analysis

The molecular formula of 3-Epivitamin D3 is C27H44O . The molecular weight is 384.64 .


Chemical Reactions Analysis

Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources.


Physical And Chemical Properties Analysis

3-Epivitamin D3 is a solid substance with a white to light yellow color . It has a molecular weight of 384.64 and a molecular formula of C27H44O .

Scientific Research Applications

Bone Health and Calcium Homeostasis

3-epi-vitamin D3 plays a crucial role in maintaining bone health and regulating calcium levels in the body. It binds to the vitamin D nuclear receptor (VDR), influencing the transcription of genes involved in calcium absorption and bone mineralization. This action is tissue-specific and exhibits a lower calcemic effect compared to non-epimeric forms of vitamin D .

Cancer Research

In cancer research, 3-epi-vitamin D3 is being studied for its potential anticancer properties. It has been observed to exert biological activity through the VDR, which is implicated in the regulation of cell proliferation and differentiation. This suggests a possible therapeutic role for 3-epi-vitamin D3 in preventing or treating various cancers .

Dermatology

The compound has shown promise in dermatological applications, particularly in the treatment of skin conditions. In vitro studies have demonstrated that 3-epi-vitamin D3 can influence the growth and differentiation of primary human keratinocytes, which are the predominant cell type in the epidermis .

Immunomodulation

3-epi-vitamin D3 has immunomodulatory effects, which could be beneficial in treating autoimmune diseases and reducing inflammation. Research has indicated that it can modulate the immune response, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and type 1 diabetes .

Neurological Disorders

Elevated levels of 3-epi-vitamin D3 metabolites have been found in patients with Alzheimer’s disease, suggesting a link between vitamin D metabolism and neurological health. This opens up avenues for research into the use of 3-epi-vitamin D3 in managing or understanding neurodegenerative diseases .

Pediatric Health

Studies have found that a larger proportion of total vitamin D exists as C3-epimers in infants compared to adults. This highlights the importance of 3-epi-vitamin D3 in early development and the need for accurate measurement of vitamin D levels in pediatric health assessments .

Metabolic Stability

3-epi-vitamin D3 has been noted for its high metabolic stability, which makes it an interesting candidate for clinical applications. Its stability could lead to more sustained biological effects, making it a potential option for long-term treatments .

Vitamin D Deficiency

The inclusion of 3-epi-vitamin D3 in measurements is crucial for accurately assessing vitamin D levels. Its presence is significant in certain populations, such as infants and pregnant women, where traditional immunoassays may underestimate vitamin D levels due to epimeric interference .

Mechanism of Action

Target of Action

3-Epi-Vitamin D3, also known as Epicholecalciferol, is a natural metabolite of the seco-steroid vitamin D3 . Its primary target is the Vitamin D Nuclear Receptor (VDR), a ligand-dependent transcription regulator . The VDR plays a crucial role in various physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Mode of Action

3-Epi-Vitamin D3 exerts its biological activity through binding to its cognate VDR . This binding triggers a series of biochemical reactions that lead to the regulation of gene expression. The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .

Biochemical Pathways

The production of 3-Epi-Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B. Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . The C3-epimerization pathway produces an active metabolite with similar biochemical and biological properties to those of the 1α,25 (OH) 2 D 3 .

Pharmacokinetics

It is known that the metabolic stability of 3-epi-1α,25 (oh)2d3 is higher than its primary metabolites . This suggests that 3-Epi-Vitamin D3 may have a longer half-life in the body, potentially leading to a more sustained biological effect.

Result of Action

The result of 3-Epi-Vitamin D3 action is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1α,25 (OH) 2 D 3 . It has been demonstrated to have significant biological activity, making this natural metabolite an interesting ligand for clinical applications .

Action Environment

The action of 3-Epi-Vitamin D3 can be influenced by various environmental factors. For instance, UV-B radiation from sunlight is necessary for the initial conversion of 7-dehydrocholesterol to vitamin D3 in the skin . Furthermore, the status of vitamin D in the body can be determined using 3-epi-25(OH)D3 as a biomarker .

Safety and Hazards

3-Epivitamin D3 is intended for research use only and is not for sale in some territories . It is not intended for human or veterinary use .

properties

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXJUFSXHHAJI-YHJXBONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-epi-vitamin D3

CAS RN

57651-82-8, 8050-67-7
Record name Epicholecalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Epicholecalciferol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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